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Compound of Interest

Compound Name: 5-BrdUTP sodium salt

Cat. No.: B10778143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP) sodium salt is a modified pyrimidine

nucleotide, analogous to thymidine triphosphate (dTTP). Its structure allows it to be

enzymatically incorporated into DNA, making it a powerful tool in molecular biology and cell

biology research. This technical guide provides an in-depth overview of the core properties,

mechanisms of action, and key applications of 5-BrdUTP sodium salt, complete with

experimental protocols and pathway visualizations.

Core Properties of 5-BrdUTP Sodium Salt
The fundamental chemical and physical properties of 5-BrdUTP sodium salt are summarized

below. These values are aggregated from common commercial suppliers and should be

considered typical.
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Property Value Citations

Synonyms
5-Bromo-2'-deoxyuridine 5'-

triphosphate, 5-Br-dUTP
[1][2][3]

Molecular Formula C₉H₁₄BrN₂O₁₄P₃ (free acid) [2][3]

Molecular Weight 547.04 g/mol (free acid) [2][3]

Appearance

White to off-white powder or a

clear, colorless to faint yellow

solution

[2][3]

Purity ≥90-95% (by HPLC) [2][3]

Solubility 50 mg/mL in water [2]

Spectroscopic Properties
λmax: 278 nm in Tris-HCl, pH

7.5
[3]

Molar Extinction Coefficient (ε):

9.7 x 10³ L·mol⁻¹·cm⁻¹ at 278

nm

[3]

Storage Conditions
Store at -20°C, sealed and

away from moisture.
[2][3]

Mechanisms of Action and Key Applications
5-BrdUTP serves as a substrate for DNA polymerases and terminal deoxynucleotidyl

transferase (TdT), leading to its two primary applications: the study of cell proliferation and the

detection of apoptosis.

Cell Proliferation Assays
The analysis of cell proliferation is crucial in developmental biology, cancer research, and drug

development. 5-BrdUTP can be used as a marker for newly synthesized DNA.

Mechanism of Incorporation: During the S-phase of the cell cycle, DNA polymerases

incorporate 5-BrdUTP into newly synthesized DNA strands in place of the natural nucleotide,
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thymidine triphosphate (dTTP). Once incorporated, the brominated base acts as an

immunological marker that can be detected using specific anti-BrdU antibodies.
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Figure 1: Workflow for cell proliferation detection using 5-BrdUTP labeling.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines the general steps for labeling cultured cells with 5-BrdUTP to assess

proliferation via immunofluorescence microscopy.

Cell Culture: Plate cells on a suitable surface (e.g., glass coverslips in a multi-well plate) and

culture under standard conditions until they reach the desired confluency.

Labeling:

Prepare a 10 µM 5-BrdUTP labeling solution in pre-warmed, sterile cell culture medium.

Remove the existing medium from the cells and replace it with the 5-BrdUTP labeling

solution.

Incubate the cells for a period ranging from 1 to 24 hours at 37°C. The optimal incubation

time depends on the cell division rate and must be determined empirically.
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Fixation and Permeabilization:

Remove the labeling solution and wash the cells three times with Phosphate-Buffered

Saline (PBS).

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[1]

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 20 minutes at room

temperature.[1]

DNA Denaturation (Hydrolysis):

To expose the incorporated BrdU, treat the cells with 2N HCl for 10-60 minutes at room

temperature.[1][4] This step is critical and may require optimization.

Neutralize the acid by washing with a phosphate/citric acid buffer (pH 7.4) or 0.1 M sodium

borate buffer (pH 8.5).[1][4]

Immunostaining:

Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 5%

normal goat serum and 0.1% Triton™ X-100) for 1 hour.

Incubate with a primary anti-BrdU monoclonal antibody diluted in antibody staining buffer,

typically for 1 hour at room temperature or overnight at 4°C.[1]

Wash three times with permeabilization buffer.

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room

temperature, protected from light.[1]

Visualization:

Wash three times with PBS.
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Mount the coverslips onto microscope slides with an anti-fade mounting medium

containing a nuclear counterstain like DAPI.

Visualize the cells using a fluorescence microscope. Proliferating cells will exhibit a

fluorescent signal corresponding to the fluorophore used.

Apoptosis Detection (TUNEL Assay)
Apoptosis, or programmed cell death, is characterized by the activation of endonucleases that

cleave DNA into fragments, creating numerous 3'-hydroxyl (OH) ends. The TUNEL (TdT-

mediated dUTP Nick-End Labeling) assay uses this feature to identify apoptotic cells.[5][6] 5-

BrdUTP is a highly efficient substrate for this assay.[5]

Mechanism of Incorporation: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is a

template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the

3'-OH ends of DNA fragments.[7][8] In the TUNEL assay, TdT adds 5-BrdUTP to the DNA

breaks characteristic of apoptosis. The incorporated BrdU is then detected

immunocytochemically.
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Figure 2: Signaling pathway of apoptosis detection via the TUNEL assay using 5-BrdUTP.

Experimental Protocol: TUNEL Assay for Flow Cytometry
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This protocol details the steps for identifying apoptotic cells in a suspension using 5-BrdUTP

labeling followed by flow cytometric analysis.[5][9]

Cell Preparation and Fixation:

Harvest 1-2 million cells and suspend them in 0.5 mL of PBS.

Fix the cells by adding the suspension to 4.5 mL of ice-cold 1% formaldehyde in PBS.

Incubate on ice for 15 minutes.[9]

Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash with

PBS.

For long-term storage, resuspend the cells in ice-cold 70% ethanol and store at -20°C.

Before the labeling step, rehydrate the cells in PBS.[9]

DNA Strand Break Labeling:

Centrifuge the fixed cells and resuspend the pellet in 50 µL of the TdT reaction mixture.

For each sample, the mixture contains:[5][9][10]

10 µL of 5x TdT Reaction Buffer

2.0 µL of 2 mM 5-BrdUTP stock solution

5 µL of 10 mM CoCl₂ solution

0.5 µL (approx. 12.5 units) of TdT enzyme

32.5 µL of distilled H₂O

Incubate for 40-60 minutes at 37°C in a humidified incubator.[9][10]

Immunodetection:

Stop the reaction by adding 1.5 mL of a rinsing buffer (e.g., PBS containing 0.1% Triton™

X-100 and 5 mg/mL BSA) and centrifuge.[9]
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Resuspend the cell pellet in 100 µL of a solution containing a fluorophore-conjugated anti-

BrdU antibody (e.g., FITC- or Alexa Fluor™ 488-conjugated).[9]

Incubate for 1 hour at room temperature, protected from light.[5][9]

DNA Staining and Analysis:

Wash the cells by adding 1 mL of rinsing buffer and centrifuging.

Resuspend the cell pellet in 1 mL of a DNA staining solution, such as Propidium Iodide

(PI) staining buffer containing RNase A.[9]

Incubate for 30 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Apoptotic cells will show a high level of fluorescence

from the anti-BrdU antibody, which can be correlated with DNA content as measured by

PI.[9]

Conclusion
5-BrdUTP sodium salt is a versatile and indispensable reagent for studying fundamental

cellular processes. Its ability to be incorporated into DNA by cellular machinery allows for the

precise and sensitive detection of both DNA replication and fragmentation. The protocols and

mechanisms outlined in this guide provide a solid foundation for researchers and scientists to

effectively utilize 5-BrdUTP in their studies of cell proliferation, apoptosis, and drug efficacy,

ultimately contributing to advancements in biomedical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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